![molecular formula C12H16N2O B2483533 2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2034367-28-5](/img/structure/B2483533.png)

2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

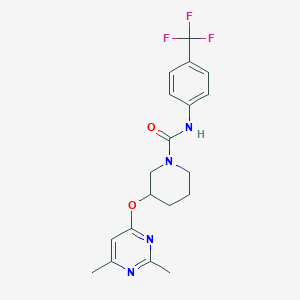

Description

2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a chemical compound with complex molecular structure and potential chemical applications. Its molecular structure features a pyrrolopyridine core, which is a notable structure in many biologically active compounds.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes. For instance, a study by Șahin et al. (2010) discussed the synthesis of a similar compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, which was characterized using various spectral studies (Șahin et al., 2010). Another relevant example is the work by M. Wijtmans et al. (2004), who reported on the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, highlighting a general synthetic strategy involving a low-temperature aryl bromide-to-alcohol conversion (M. Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by NMR, FTIR, and X-ray diffraction methods. For example, the research by Șahin et al. (2010) utilized these techniques to confirm the structural properties of their synthesized compound, observing intermolecular hydrogen bonds that contribute to crystal stabilization (Șahin et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving pyrrolopyridine derivatives can be diverse. Goto et al. (1991) synthesized various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, demonstrating the reactivity of the 7-hydroxy derivatives with nucleophiles (Goto et al., 1991). The study by R. Zaki et al. (2017) on the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate further illustrates the chemical reactivity of such compounds (R. Zaki et al., 2017).

Physical Properties Analysis

The physical properties of these compounds can be gleaned from their synthesis and characterization studies. For instance, the study by Șahin et al. (2010) provides insights into the physical characteristics of a similar compound through its crystallographic data (Șahin et al., 2010).

Chemical Properties Analysis

Chemical properties such as stability, reactivity, and potential antioxidant properties can be assessed through experimental studies. The work by M. Wijtmans et al. (2004) on the antioxidant properties of pyridinol derivatives is an example of this kind of analysis (M. Wijtmans et al., 2004).

Scientific Research Applications

Generation of Structurally Diverse Libraries

Compounds similar to 2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one have been used as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries. For instance, certain ketonic Mannich bases derived from acetylthiophenes have facilitated the production of dithiocarbamates, thioethers, and a variety of NH-azoles through N-alkylation, showcasing the versatility of these compounds in synthetic chemistry (Roman, 2013).

Conducting Polymers from Pyrrole Derivatives

Research on derivatized bis(pyrrol-2-yl) arylenes, which are related to the pyrrole component of the queried compound, demonstrates their use in creating low oxidation potential monomers for electrochemical polymerization. This results in conducting polymers with stable electrical properties, highlighting the potential of pyrrole derivatives in electronic materials and devices (Sotzing et al., 1996).

Synthesis and Characterization of Pyrrole Derivatives

Studies have also focused on the synthesis and detailed characterization of pyrrole derivatives, including their molecular structure, electronic properties, and potential bioactivity. These investigations not only contribute to our understanding of the chemical and physical properties of pyrrole analogs but also explore their potential applications in medicinal chemistry and materials science (Srikanth et al., 2020).

Catalysis and Organic Synthesis

Pyrrolidin-2-one derivatives have been synthesized for use in various catalytic and organic synthesis applications, demonstrating the adaptability of these compounds in facilitating chemical reactions. The preparation of 1,5-disubstituted pyrrolidin-2-ones through nucleophilic substitution exemplifies their utility in creating novel organic compounds (Katritzky et al., 2000).

Oxidative Cyclization-Alkoxycarbonylation

The oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to the synthesis of heterocyclic derivatives such as tetrahydrofuran and dioxolane derivatives, underlines the potential of pyrrole and pyridine derivatives in creating complex heterocyclic structures. This area of research is crucial for developing new synthetic methodologies in organic chemistry (Bacchi et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potential analgesic and sedative activity .

Mode of Action

It is suggested that the compound might interact with its targets to induce changes that result in analgesic and sedative effects .

Biochemical Pathways

Based on the reported analgesic and sedative effects, it can be inferred that the compound may influence pathways related to pain perception and sedation .

Result of Action

It has been reported that similar compounds have potential analgesic and sedative effects .

Future Directions

The future directions for research on “2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one” would depend on its potential applications. Given the biological activities exhibited by related pyrrolopyridines, this compound could potentially be explored for use in pharmaceuticals or other bioactive applications .

properties

IUPAC Name |

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)11(15)14-7-9-5-4-6-13-10(9)8-14/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKWDNCALRLJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC2=C(C1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2483454.png)

![7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2483459.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2483461.png)

![3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2483462.png)

![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)

![3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2483466.png)

![3,5-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2483468.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone](/img/structure/B2483473.png)